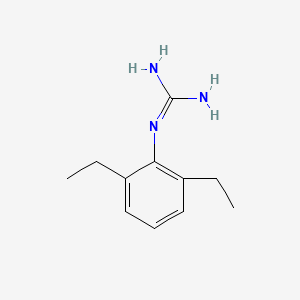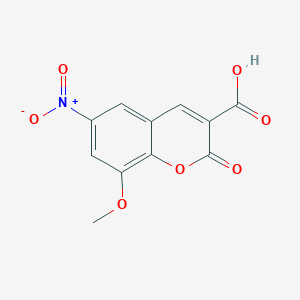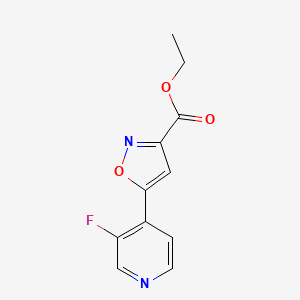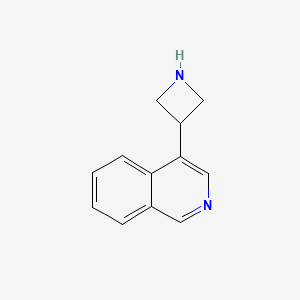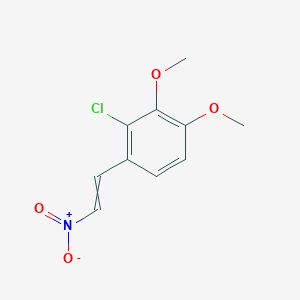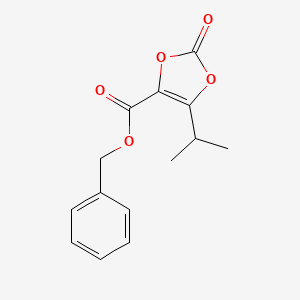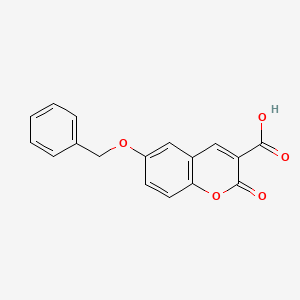
16-(Acryloyloxy)hexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-(Acryloyloxy)hexadecanoic acid: is a compound that belongs to the class of fatty acid esters It is characterized by the presence of an acryloyloxy group attached to the hexadecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 16-(Acryloyloxy)hexadecanoic acid typically involves the esterification of hexadecanoic acid with acryloyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Temperature: Room temperature to 50°C
- Solvent: Dichloromethane or another suitable organic solvent
- Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions: 16-(Acryloyloxy)hexadecanoic acid can undergo various chemical reactions, including:
Polymerization: The acryloyloxy group can participate in free radical polymerization, leading to the formation of polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hexadecanoic acid and acrylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Major Products Formed:
Polymerization: Polymers with varying properties depending on the reaction conditions and co-monomers used.
Hydrolysis: Hexadecanoic acid and acrylic acid.
Aplicaciones Científicas De Investigación
Chemistry: 16-(Acryloyloxy)hexadecanoic acid is used in the synthesis of polymers and copolymers. Its acryloyloxy group allows it to participate in free radical polymerization, making it useful in the production of materials with specific properties.
Biology and Medicine: Research into the biological applications of this compound is ongoing. It may be used in the development of drug delivery systems or as a component in biomedical materials.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and other materials that require specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 16-(Acryloyloxy)hexadecanoic acid primarily involves its ability to undergo polymerization. The acryloyloxy group can form radicals under appropriate conditions, leading to the formation of polymer chains. This property is exploited in various applications, from material science to biomedical engineering.
Comparación Con Compuestos Similares
Hexadecanoic acid: A saturated fatty acid that lacks the acryloyloxy group.
Acrylic acid: A simple unsaturated carboxylic acid that can also undergo polymerization.
16-Hydroxyhexadecanoic acid: A hydroxylated derivative of hexadecanoic acid.
Uniqueness: 16-(Acryloyloxy)hexadecanoic acid is unique due to the presence of both a long fatty acid chain and an acryloyloxy group. This combination allows it to participate in polymerization reactions while also providing the hydrophobic properties of a long-chain fatty acid.
Propiedades
Fórmula molecular |
C19H34O4 |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
16-prop-2-enoyloxyhexadecanoic acid |
InChI |
InChI=1S/C19H34O4/c1-2-19(22)23-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h2H,1,3-17H2,(H,20,21) |
Clave InChI |
LAJIODKYFQHXKT-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


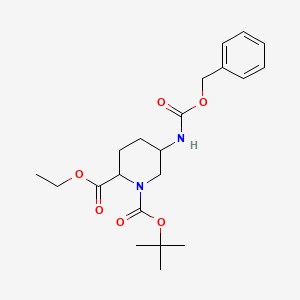
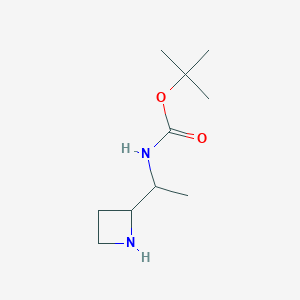
![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine](/img/structure/B13691772.png)
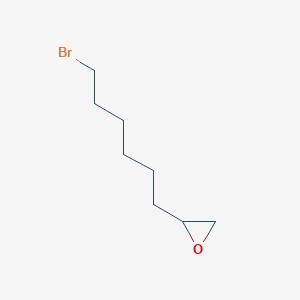
![5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13691790.png)

